

Spectroscopic Profile of Hexafluoro-1,3-butadiene: A Technical Guide

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Compound of Interest

Compound Name: Hexafluoro-1,3-butadiene

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **hexafluoro-1,3-butadiene** (C₄F₆), a key compound in various industrial and research applications. This document presents its ultraviolet (UV), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic characteristics, supported by detailed experimental protocols and logical visualizations to aid in its identification and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of **hexafluoro-1,3-butadiene** is characterized by transitions in the vacuum ultraviolet (VUV) region. High-resolution photoabsorption spectroscopy has identified several key electronic transitions.^[1]

Data Presentation: UV-Vis Absorption Maxima

Wavelength (nm)	Energy (eV)	Assignment
~200	6.2	Lowest excited state
~163	7.6	Second lowest excited state

Note: The absorption spectrum of **hexafluoro-1,3-butadiene** has been studied in the range of 113–247 nm (11.0–5.0 eV). The above table highlights the principal observed excited states.^[1]

Experimental Protocol: Gas-Phase UV-Vis Spectroscopy

A general protocol for obtaining the gas-phase UV-Vis spectrum of a volatile compound like **hexafluoro-1,3-butadiene** is as follows:

- **Instrumentation:** A double-beam UV-Vis spectrophotometer equipped with a deuterium lamp for the UV region is required. A gas-tight quartz cuvette with a defined path length is used as the sample cell.
- **Sample Preparation:** **Hexafluoro-1,3-butadiene** is a gas at room temperature.^[2] The gas cell is first evacuated to a high vacuum. A small amount of the gaseous sample is then introduced into the cell to a desired pressure, which is monitored using a pressure gauge.
- **Data Acquisition:**
 - A baseline spectrum is recorded with the evacuated gas cell to account for any absorbance from the cell windows and the instrument optics.
 - The sample cell containing **hexafluoro-1,3-butadiene** is placed in the sample beam path.
 - The absorption spectrum is recorded over the desired wavelength range (e.g., 190-400 nm). The scan parameters, such as scan speed and bandwidth, should be optimized to obtain a good signal-to-noise ratio.
- **Data Processing:** The baseline spectrum is subtracted from the sample spectrum to obtain the final absorbance spectrum of **hexafluoro-1,3-butadiene**.

Infrared (IR) Spectroscopy

The infrared spectrum of **hexafluoro-1,3-butadiene** reveals characteristic vibrational modes of the molecule. The gas-phase IR spectrum has been extensively studied to understand its molecular structure and vibrational frequencies.^[3]

Data Presentation: Infrared Vibrational Frequencies

The following table summarizes the major absorption bands observed in the gas-phase infrared spectrum of **hexafluoro-1,3-butadiene**.^[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment (Vibrational Mode)
1770	Strong	C=C Symmetric Stretch
1745	Strong	C=C Asymmetric Stretch
1355	Very Strong	C-F Stretch
1285	Very Strong	C-F Stretch
1200	Very Strong	C-F Stretch
1100	Strong	C-F Stretch
950	Medium	=CF ₂ Wag
735	Strong	=CF ₂ Rock
625	Medium	C-C-C Bend
550	Medium	=CF ₂ Bend

Experimental Protocol: Gas-Phase IR Spectroscopy

The following protocol outlines the steps for acquiring a gas-phase IR spectrum of **hexafluoro-1,3-butadiene**:

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. A gas cell with infrared-transparent windows (e.g., KBr or NaCl) and a known path length is required.
- Sample Handling:
 - The gas cell is connected to a vacuum line and evacuated to remove any atmospheric gases.
 - A background spectrum of the evacuated cell is collected.
 - **Hexafluoro-1,3-butadiene** gas is introduced into the cell to a specific pressure.
- Data Acquisition:

- The infrared spectrum of the sample is recorded. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- The spectrum is recorded over the mid-IR range (e.g., 4000-400 cm^{-1}).
- Data Analysis: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^{19}F NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds like **hexafluoro-1,3-butadiene**. The spectrum provides detailed information about the chemical environment of each fluorine atom and their through-bond couplings.

Data Presentation: ^{19}F NMR Spectroscopic Data

The ^{19}F NMR spectrum of **hexafluoro-1,3-butadiene** is complex due to the various fluorine-fluorine spin-spin couplings. The following tables summarize the chemical shifts and coupling constants.

^{19}F Chemical Shifts

Fluorine Atom	Chemical Shift (ppm) (Relative to CFCl_3)
F_a	+93.8586
F_e	+107.9558
F_o	+179.6853

^{19}F - ^{19}F Coupling Constants (Hz)

Coupling Constant	Value (Hz)
J_{ae}	+50.74
J_{ao}	+31.91
J_{eo}	-118.58
$J_{aa'}$	+4.80
$J_{ee'}$	+11.31
$J_{oo'}$	-30.30
$J_{ae'}$	+2.45
$J_{ao'}$	+2.41
$J_{eo'}$	+14.19

Experimental Protocol: ^{19}F NMR Spectroscopy

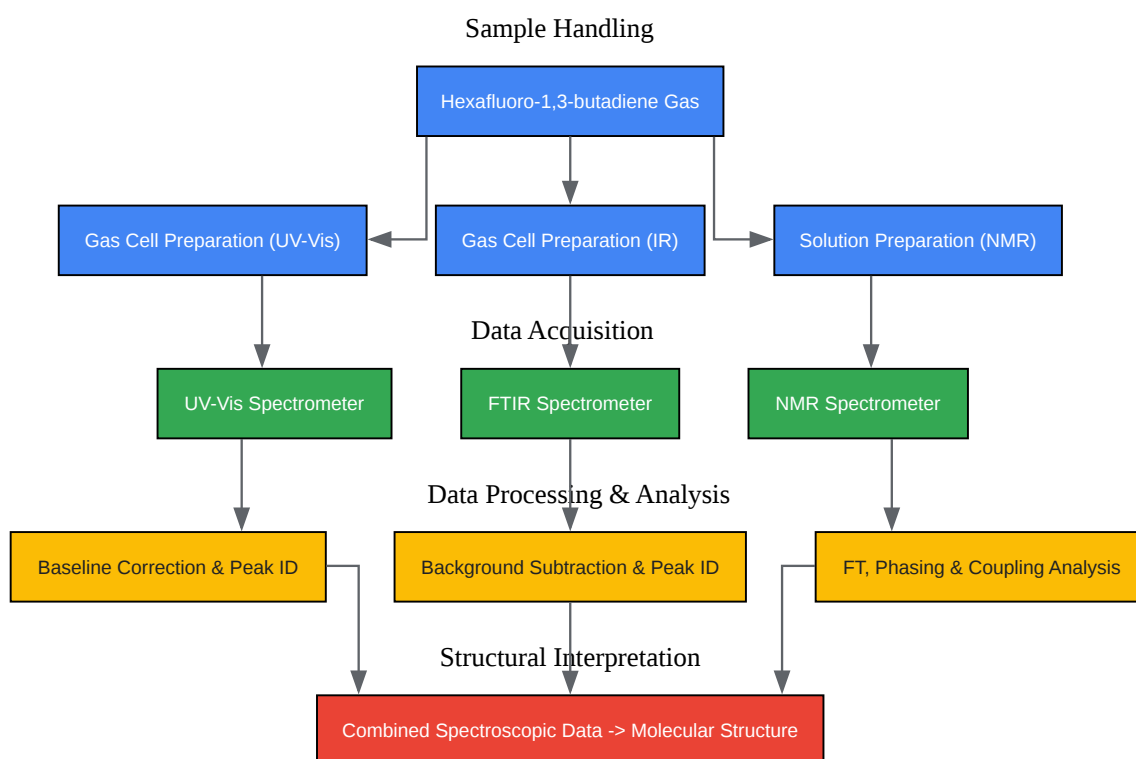
A standard protocol for acquiring a ^{19}F NMR spectrum is as follows:

- **Sample Preparation:** As **hexafluoro-1,3-butadiene** is a gas at room temperature, the NMR sample is typically prepared by bubbling the gas through a suitable deuterated solvent (e.g., CDCl_3 , acetone- d_6) in an NMR tube at low temperature until a sufficient concentration is reached. A reference standard, such as trifluorotoluene, may be added.
- **Instrumentation:** A high-field NMR spectrometer equipped with a fluorine-observe probe is used.
- **Data Acquisition:**
 - The spectrometer is tuned to the ^{19}F frequency.
 - A standard one-pulse ^{19}F NMR experiment is performed.
 - Key acquisition parameters to optimize include the spectral width (to encompass all fluorine signals), acquisition time, and relaxation delay. Proton decoupling may be applied to simplify the spectrum if necessary, although for detailed coupling analysis it is omitted.

- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an internal or external standard.

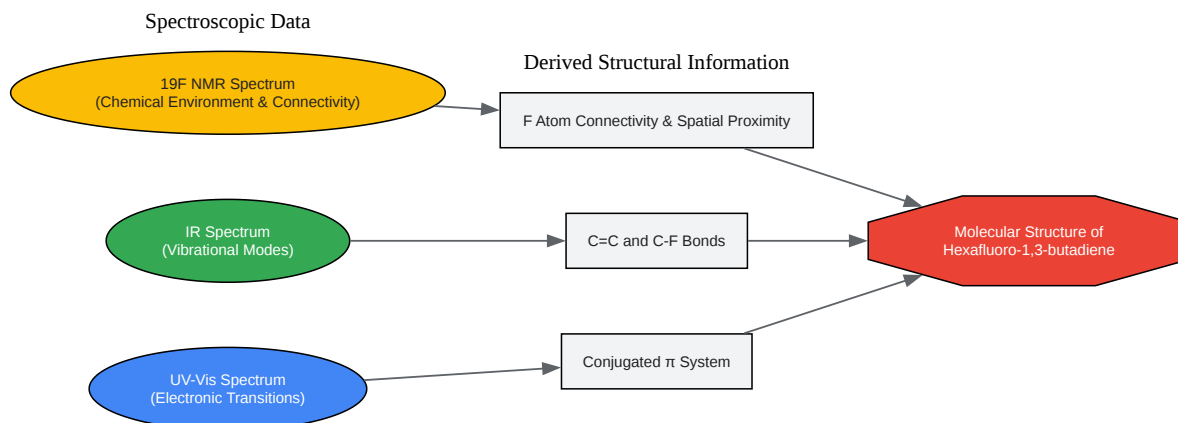
Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **hexafluoro-1,3-butadiene**.



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Workflow for Spectroscopic Analysis of **Hexafluoro-1,3-butadiene**.



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Integration of Spectroscopic Data for Structural Elucidation.

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